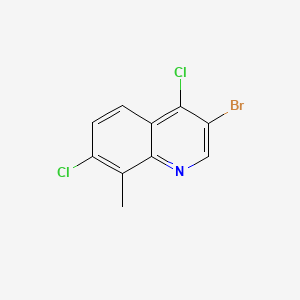

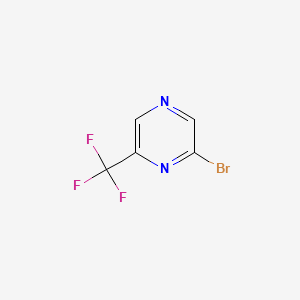

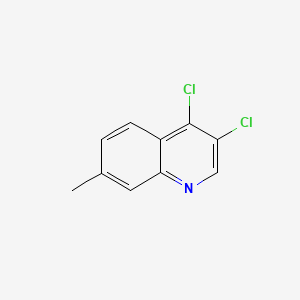

![molecular formula C7H7BrN2O B598456 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1203499-17-5](/img/structure/B598456.png)

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a halogenated heterocycle . It has the empirical formula C7H7BrN2O and a molecular weight of 215.05 .

Molecular Structure Analysis

The SMILES string representation of this compound is Brc1ccc2NCCOc2n1 . The InChI key is DEJOAAGYYDCSGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用

Synthesis and Scaffold Potential

Practicable Synthesis and Bioactive Scaffold Potential : A study outlines a method for synthesizing pyrido[2,3-b][1,4]oxazine derivatives, emphasizing their potential as scaffolds for bioactive compounds. The synthesis process includes a Smiles rearrangement, highlighting the compound's relevance in developing heterocyclic compounds for drug discovery. This approach demonstrates the compound's utility in synthesizing a variety of heterocycles through Diels-Alder or Aza Diels-Alder reactions, offering a pathway to novel drug development (Gim et al., 2007).

Synthesis from Tetrafluoropyridine Derivatives : Another research highlights the synthesis of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems from highly fluorinated pyridine derivatives. This synthesis involves sequential regioselective nucleophilic aromatic substitution processes, underscoring the structural versatility of these compounds for further chemical exploration and application in medicinal chemistry (Sandford et al., 2014).

One-Pot Synthesis Approach : A one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile was reported for the efficient synthesis of pyrido[2,3-b][1,4]oxazin-2-ones. This method features a Smiles rearrangement of the initial O-alkylation product and subsequent cyclization, showcasing an efficient synthesis strategy for these compounds (Cho et al., 2003).

Chemical Space and Drug Discovery

- Exploration of Unconquered Chemical Space : Research into unconquered bicyclic heteroaromatic rings, including those similar to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, highlights their importance in expanding the chemical diversity for potential medicinal applications. The study reviews the synthesis and evaluation of novel heterocyclic scaffolds for their applications in biology and material science, underlining the strategic significance of these compounds in drug research and development (Thorimbert et al., 2018).

特性

IUPAC Name |

6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJOAAGYYDCSGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673658 |

Source

|

| Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203499-17-5 |

Source

|

| Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

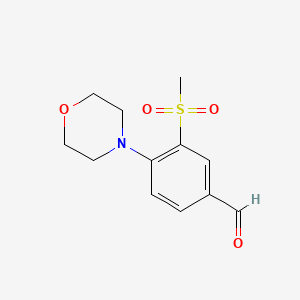

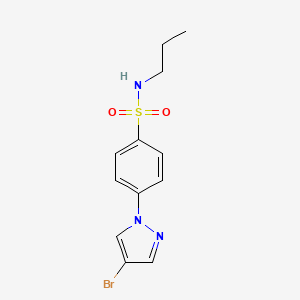

![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)

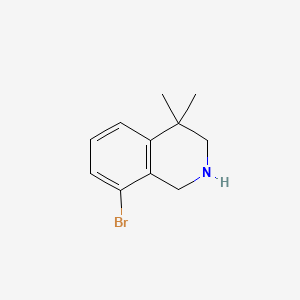

![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)

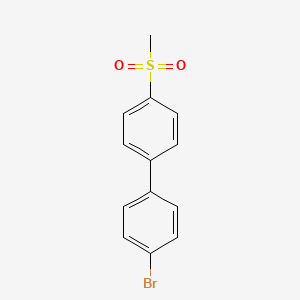

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)